2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Mechanism of Action
Target of Action
The primary target of the compound 2-Chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the Janus kinase (JAK) family of enzymes . These enzymes mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . By inhibiting JAK1, the compound interferes with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chain of interactions between proteins in the cell, which is involved in cell division, death, and tumor formation processes .
Biochemical Pathways
The inhibition of JAK1 by this compound affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell to result in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
Similar compounds have been optimized through in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The result of the action of this compound is the inhibition of many cytokines involved in inflammation and immune function . This inhibition avoids the regulation of erythropoietin and thrombopoietin signaling by the JAK2 homodimer .
Biochemical Analysis
Biochemical Properties
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and survival . Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at the molecular level .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition can lead to the activation or suppression of various signaling pathways, depending on the specific enzymes involved . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized through a series of steps including the formation of the pyrimidine ring and subsequent chlorination . The cyclobutyl group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of other complex molecules used in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with significant biological activity.
Uniqueness
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-14-8-7(4-5-12-8)9(15-10)13-6-2-1-3-6/h4-6H,1-3H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZKZMTGMRTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC3=C2C=CN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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